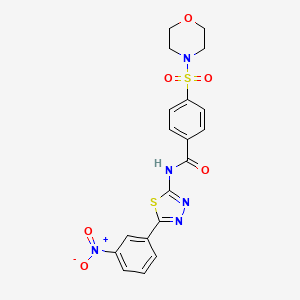

4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

- Hapten Carrier Conjugates : This compound serves as a hapten-carrier conjugate, where the 4-hydroxy-3-nitrophenyl acetyl (NP) group acts as the hapten, and NP or nitrophenol functions as the carrier protein. Researchers use NP as a carrier in immunology studies due to its small size, solubility, and ease of conjugation with haptens. By binding to specific antibodies, the carrier protein stimulates immune responses, leading to the production of specific antibodies against the hapten .

- Memory B Cells : Scientists investigate memory B cells responsible for high-affinity antibody production. For instance, C57BL/6 mice immunized with NP-chicken γ-globulin (CGG) provide a model system. These memory B cells play a crucial role in affinity maturation, contributing to the development of antibodies with enhanced binding specificity and strength .

- 4-Nitrophenyl Acetate : Although not directly related to the compound, 4-nitrophenyl acetate (CAS 830-03-5) shares structural similarities. Researchers use it as an enzyme substrate analog in biochemical assays. Its hydrolysis by esterases or amidases provides valuable information about enzyme kinetics and mechanisms .

- Targeting Thiadiazole Moieties : The thiadiazole ring in this compound offers opportunities for drug design. Researchers explore modifications to enhance binding affinity, selectivity, and pharmacokinetics. Computational studies and synthetic efforts focus on optimizing interactions with target proteins .

- Chemical Probes : Researchers employ this compound as a chemical probe to study protein-ligand interactions. By labeling proteins with fluorescent or affinity tags, they investigate binding sites, cellular localization, and functional roles in biological systems .

- Functionalized Nanoparticles : The unique structure of this compound allows for functionalization of nanoparticles. Researchers explore its use as a ligand to modify surfaces, enhance stability, or enable targeted drug delivery in nanomedicine .

- Light-Responsive Compounds : The presence of the nitrophenyl group suggests potential applications in photopharmacology. Researchers investigate light-triggered release of bioactive molecules or reversible modulation of biological processes using such compounds .

Immunology and Antibody Research

Affinity Maturation Studies

Enzyme Substrate Analogs

Drug Design and Development

Chemical Biology and Proteomics

Materials Science and Nanotechnology

Photopharmacology

properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O6S2/c25-17(13-4-6-16(7-5-13)32(28,29)23-8-10-30-11-9-23)20-19-22-21-18(31-19)14-2-1-3-15(12-14)24(26)27/h1-7,12H,8-11H2,(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQOQPIAAQUSRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2697962.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea](/img/structure/B2697965.png)

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)(1-pyrrolidinyl)methanone](/img/structure/B2697966.png)

![tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B2697968.png)

![6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2697969.png)

![2-(4-chlorobenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2697972.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2697974.png)

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2697977.png)